N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide
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Description
N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide is a useful research compound. Its molecular formula is C27H34ClN3O6S2 and its molecular weight is 596.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 595.1577559 g/mol and the complexity rating of the compound is 1120. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of SMR000194365, also known as N-[4-chloro-3-(4-morpholinylsulfonyl)phenyl]-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]benzamide or CBMicro_001734, is the molecular chaperone DnaK . DnaK plays a crucial role in the formation of biofilms by Staphylococcus aureus , a common bacterium responsible for a wide range of infections.
Mode of Action
SMR000194365 interacts with DnaK, inhibiting the formation of biofilms by Staphylococcus aureus . The interaction between SMR000194365 and DnaK was determined by immune precipitation with anti-Flag M2 Affinity and Western blot analysis .
Biochemical Pathways
The inhibition of biofilm formation disrupts the normal life cycle of Staphylococcus aureus, reducing its ability to form colonies and resist antibiotics . This affects the downstream effects of the bacterial infection, reducing its severity and improving the effectiveness of antibiotic treatments .
Result of Action
The result of SMR000194365’s action is a significant reduction in the biofilm-forming capacity of Staphylococcus aureus . This makes the bacteria more susceptible to antibiotic treatments and reduces the severity of the infection .
Action Environment
Environmental factors can influence the action, efficacy, and stability of SMR000194365 Factors such as temperature, pH, and the presence of other substances can affect its ability to interact with DnaK and inhibit biofilm formation
Properties
IUPAC Name |
N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)-4-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34ClN3O6S2/c1-26(2)15-21-16-27(3,17-26)18-31(21)38(33,34)22-7-4-19(5-8-22)25(32)29-20-6-9-23(28)24(14-20)39(35,36)30-10-12-37-13-11-30/h4-9,14,21H,10-13,15-18H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQNZRNEUQTGRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)Cl)S(=O)(=O)N5CCOCC5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34ClN3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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